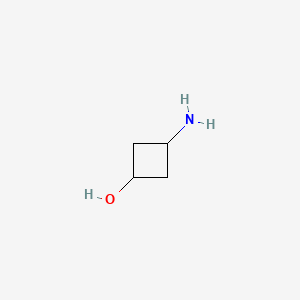

3-Aminocyclobutanol

Description

Significance of Cyclobutane (B1203170) Derivatives in Contemporary Chemistry

Cyclobutane, a four-membered cycloalkane, is a colorless and commercially available liquefied gas. wikipedia.org While cyclobutane itself has limited direct commercial or biological importance, its derivatives are crucial in various scientific disciplines. wikipedia.org These derivatives are characterized by a puckered ring structure, longer carbon-carbon bonds, and increased C-C π-character, all while being relatively inert for a highly strained carbocycle. ru.nlnih.gov The inherent ring strain of the cyclobutane core makes the selective cleavage of a cyclobutane bond a facile process, the specifics of which depend on the reaction mechanism and conditions. acs.org

A key feature of incorporating a cyclobutane ring into a molecule is the resulting conformational restriction. nih.govenamine.net Flexible molecules can have a high number of possible conformations, but the inclusion of a rigid cyclobutane ring limits this, which can be advantageous in drug design by locking a molecule into its most active form. ru.nlnih.gov This restriction can prevent the undesirable cis/trans-isomerization that can occur with more flexible linkers. ru.nl The three-dimensional nature of cyclobutane provides unique opportunities in medicinal chemistry, and improved synthetic methods have made its incorporation into drug candidates more accessible. nih.gov

Cyclobutane rings are found in a variety of natural products, including terpenes, steroids, and fatty acids. nih.gov Many of these natural products, such as certain lignans (B1203133) and neolignans, exhibit significant biological activities and are considered lead compounds in the development of new drugs. nih.gov The synthesis of these complex natural products often utilizes cyclobutane derivatives as key starting materials or intermediates. acs.org The development of new synthetic methods, such as visible-light-induced asymmetric [2+2] cycloadditions, has further expanded the ability to create chiral cyclobutane derivatives for natural product synthesis. chemistryviews.org

Cyclobutane derivatives are also finding important applications in the field of materials science. lifechemicals.com They can be used to create stress-responsive polymers and are utilized in supramolecular chemistry. lifechemicals.com The polymerization of certain cyclobutane derivatives can lead to the formation of polymers with unique mechanical and thermal properties. For instance, derivatives like cis-cyclobutane-1,2-dicarboxylic acid are used in the production of polyester (B1180765) resins.

Applications in Natural Product Synthesis

Overview of 3-Aminocyclobutanol (B581946) as a Key Intermediate and Building Block

Within the diverse family of cyclobutane derivatives, this compound stands out as a valuable building block in organic synthesis. lifechemicals.com Its structure, containing both an amino and a hydroxyl group on a cyclobutane ring, makes it a versatile intermediate for the synthesis of more complex molecules. These functional groups provide reactive sites for a variety of chemical transformations. Amines, in general, are fundamental building blocks in the creation of a wide range of chemicals and materials, including polymers and pharmaceuticals. purkh.com The rigid scaffold of this compound is particularly useful in the design of bioactive molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Isomeric Considerations of this compound: Cis and Trans Isomers

| Isomer | CAS Number | Molecular Formula | Key Properties |

| cis-3-Aminocyclobutanol | 1036260-43-1 | C₄H₉NO | Higher polarity due to the orientation of functional groups. wikipedia.org |

| trans-3-Aminocyclobutanol | 1523571-03-0 | C₄H₉NO | Lower polarity compared to the cis isomer. wikipedia.org |

The stereochemistry of this compound, referring to the three-dimensional arrangement of its atoms, has significant implications for its synthesis and applications. The synthesis of a specific isomer, either cis or trans, often requires carefully designed synthetic routes. google.com For example, the synthesis of trans-3-aminocyclobutanol can be achieved through a Mitsunobu reaction on the corresponding cis-isomer. google.com The rigid and well-defined spatial orientation of the amino and hydroxyl groups in each isomer is a key feature that is exploited in drug discovery and the synthesis of peptidomimetics. mdpi.comvulcanchem.com The specific stereochemistry can lead to different biological activities, as the precise positioning of the functional groups determines how the molecule can bind to biological targets like enzymes and receptors. vulcanchem.com Therefore, the ability to selectively synthesize and utilize either the cis or trans isomer is of great importance in medicinal chemistry. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

3-aminocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUZCHOYSPEHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminocyclobutanol

Established Synthetic Routes to Cyclobutanol (B46151) Derivativesbenchchem.comnih.gov

The construction of cyclobutanol derivatives is approached through several strategic pathways. The most prominent methods involve the formation of the four-membered ring via cycloaddition reactions or the structural rearrangement of existing ring systems. doi.org Cyclobutanol scaffolds, including aminocyclobutanols, are often prepared from cyclobutanone (B123998) intermediates, which provide a functional handle for further chemical manipulation into the desired amino and hydroxyl groups. doi.org

Key strategies for assembling the cyclobutane (B1203170) framework include:

Photolytic and thermolytic [2+2] cycloaddition processes. doi.org

Ring contraction reactions. doi.org

Ring expansion of cyclopropanes. doi.org

Radical-mediated processes. doi.org

These methods provide access to a variety of substituted cyclobutanes that can be subsequently converted to the target aminocyclobutanol structures. doi.org

Cycloaddition Reactions in Cyclobutane Ring Formationbenchchem.comnih.gov

Cycloaddition reactions are a cornerstone for the synthesis of cyclobutane rings, offering a direct and efficient means to construct the strained four-membered carbocycle. nih.gov The [2+2] cycloaddition, in particular, stands out as a powerful tool for this purpose. nih.govjst.go.jp This reaction class involves the joining of two unsaturated molecules, typically alkenes or their derivatives, to form a four-membered ring. pku.edu.cn

The [2+2] cycloaddition of alkenes is a fundamental method for synthesizing cyclobutane structures. pku.edu.cn These reactions can be initiated by various means, including heat or light. csic.es For instance, visible light irradiation in the presence of a ruthenium(II) photocatalyst can promote the [2+2] heterodimerization of dissimilar acyclic enones, yielding unsymmetrical tri- and tetrasubstituted cyclobutane structures with excellent diastereoselectivity. organic-chemistry.org The reaction between two alkene components is considered a classic example of a pericyclic reaction, though often forbidden under thermal conditions by the Woodward-Hoffmann rules, it can proceed photochemically or through stepwise, non-concerted mechanisms. pku.edu.cncsic.es Allene-containing compounds are also excellent partners in [2+2] cycloadditions with alkenes, affording cyclobutane skeletons in a single step under thermal or photochemical conditions. csic.es

A highly effective strategy for creating cyclobutanone precursors involves the thermal [2+2] cycloaddition of a ketene (B1206846) with an olefin. doi.org Specifically, the reaction between chloroketene, generated in situ from chloroacetyl chloride, and electron-rich olefins provides a rapid and efficient route to 2-chlorocyclobutanone scaffolds. doi.org This intermediate is particularly useful as the chlorine atom serves as a handle for further modifications. For example, the resulting α-chlorocyclobutanone can undergo catalytic hydrogenation to remove the chlorine atom, yielding a 3-substituted cyclobutanone. This cyclobutanone can then be converted into either cis- or trans-1,3-disubstituted aminocyclobutanols. doi.org

The general scheme for this process is as follows:

Generation of chloroketene from chloroacetyl chloride and a base (e.g., triethylamine).

In situ [2+2] cycloaddition with an electron-rich alkene (e.g., an enol ether) to form a 2-chlorocyclobutanone.

Reduction of the carbonyl and/or hydrogenolysis of the chlorine atom to yield the desired cyclobutanol or cyclobutane derivative. doi.org

This method was utilized for the synthesis of N-Boc-protected trans-3-aminocyclobutanol, demonstrating its efficiency and cost-effectiveness compared to other routes. doi.org

The [2+2] cycloaddition of keteniminium salts with alkenes is a powerful and synthetically useful reaction for producing cyclobutane derivatives. acs.orgd-nb.info Keteniminium salts are more reactive than the corresponding ketenes and can be generated in situ from tertiary amides by treatment with an activating agent like triflic anhydride (B1165640), followed by a non-nucleophilic base. d-nb.infosoton.ac.uk These electrophilic intermediates readily react with alkenes in a stepwise mechanism to form cyclobutyliminium salts, which can be hydrolyzed to the corresponding cyclobutanones. soton.ac.uk

This methodology has been successfully applied in a solid-phase synthesis, where resin-bound olefins react with keteniminium salts. The resulting cyclobutanones, still attached to the resin, can be further modified to produce cyclobutanols and cyclobutylamines. soton.ac.uksoton.ac.uk A study on the hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether at high pressure (15 kbar) demonstrated an efficient way to synthesize core cyclobutane structures that can be further derivatized. ru.nlresearchgate.net

Below is a data table summarizing the optimization of the high-pressure [2+2] cycloaddition reaction to form a key cyclobutane intermediate.

| Entry | Equivalents of Vinyl Ether | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.5 | 25 | 19 | 58 |

| 2 | 3 | 25 | 19 | 79 |

| 3 | 5 | 25 | 19 | 77 |

| 4 | 3 | 25 | 43 | 79 |

| 5 | 3 | 50 | 4 | 70 |

| 6 | 3 | 50 | 7 | 76 |

| 7 | 3 | 50 | 19 | 83 |

Table adapted from research on hyperbaric [2+2] cycloaddition reactions. ru.nl

Thermal [2+2] Cycloaddition with Chloroketene

Ring-Opening and Ring-Contraction Strategiesbenchchem.comjst.go.jp

Alternative approaches to cyclobutanol derivatives involve the manipulation of other ring systems. Ring-opening reactions of strained molecules can lead to the formation of functionalized ketones. For instance, the palladium-catalyzed ring-opening of bifunctional cyclobutanol precursors through β-carbon elimination is a known strategy. magtech.com.cnacs.org This process involves the cleavage of a C(sp³)–C(sp³) bond to produce linear ketone structures. acs.org

Conversely, ring-contraction reactions can also be employed. A notable example is a quasi-Favorskii rearrangement of α,α-dichlorocyclobutanones, which are themselves prepared via [2+2] cycloaddition. This rearrangement leads to the formation of highly substituted cyclopropanes, demonstrating the interconversion possibilities between small ring systems. researchgate.net Thermal ring-opening of specific 2-halocyclobutanols can also lead to ring contraction and the formation of different products depending on the substrate's structure. researchgate.netresearchgate.net Additionally, the ring expansion of vinylic cyclopropyl (B3062369) alcohols can be catalyzed to produce cyclobutanones bearing α-quaternary stereocenters. organic-chemistry.org

Approaches to cis- and trans-1,3-Disubstituted Cyclobutanol Scaffoldsdoi.orgnih.govpsu.edu

The relative stereochemistry of the substituents on the cyclobutane ring is critical for the biological activity of many compounds. Therefore, developing stereoselective syntheses for cis- and trans-1,3-disubstituted cyclobutanol scaffolds is of high importance. psu.edunih.gov

One expedient, two-step procedure to access these scaffolds starts with the [2+2] cycloaddition of chloroketene and an enol ether. doi.org The resulting 3-alkoxy-2-chlorocyclobutanone is then subjected to catalytic hydrogenation, which reduces the α-chlorine. The subsequent reduction of the ketone functionality can be controlled to favor either the cis- or trans-diol, which can then be converted to the corresponding aminocyclobutanol. doi.org For example, reduction with sodium borohydride (B1222165) in methanol (B129727) typically yields the trans-cyclobutanol, while using a bulkier reducing agent like L-Selectride can favor the formation of the cis-isomer. doi.org

A different approach to obtaining the trans isomer involves a Mitsunobu reaction on a cis-3-(dibenzylamino)cyclobutanol precursor. This reaction inverts the stereochemistry at the hydroxyl-bearing carbon, leading to a trans-ester, which is then hydrolyzed to give the trans-3-(dibenzylamino)cyclobutanol. A final debenzylation step yields the desired trans-3-aminocyclobutanol with a reported total molar yield of over 70%. google.com

The following table outlines a synthetic sequence for accessing both cis and trans isomers from a common cyclobutanone intermediate.

| Starting Material | Reagent | Key Transformation | Product Isomer | Reference |

|---|---|---|---|---|

| 3-Alkoxycyclobutanone | NaBH4, MeOH | Carbonyl Reduction | trans-3-Alkoxycyclobutanol | doi.org |

| 3-Alkoxycyclobutanone | L-Selectride, THF | Carbonyl Reduction | cis-3-Alkoxycyclobutanol | doi.org |

| cis-3-(Dibenzylamino)cyclobutanol | DEAD, PPh3, Carboxylic Acid | Mitsunobu Reaction (Inversion) | trans-Ester Intermediate | google.com |

| trans-Ester Intermediate | NaOH | Hydrolysis | trans-3-(Dibenzylamino)cyclobutanol | google.com |

Stereoselective Synthesis of cis-3-Aminocyclobutanol

The synthesis of cis-3-aminocyclobutanol and its derivatives is crucial for accessing specific biologically active molecules where the cis orientation of the amino and hydroxyl groups is essential for optimal activity. acs.org A common strategy involves the reduction of a 3-substituted cyclobutanone. For instance, the reduction of 3-substituted cyclobutanones with reagents like LiAlH(OtBu)3 can furnish cis-cyclobutanols with high selectivity (95–100%). researchgate.net

Another approach involves the reductive amination of a cyclobutanone intermediate. Oxidation of a precursor alcohol to a cyclobutanone, followed by reductive amination with a secondary amine, has been shown to yield predominantly the cis-product with a ratio greater than 20:1. acs.org This method provides a direct route to cis-3-aminocyclobutanol derivatives.

A multi-step sequence has also been developed to produce a protected cis-3-aminocyclobutanol in high yields. doi.org This involves a [2+2] cycloaddition to form the cyclobutanone core, followed by a series of transformations. doi.org The key to achieving the cis stereochemistry often lies in the stereoselective reduction of the ketone or a related intermediate. acs.orgresearchgate.net

Stereoselective Synthesis of trans-3-Aminocyclobutanol via Inversion

The synthesis of trans-3-aminocyclobutanol often relies on the stereochemical inversion of a cis-isomer. The Mitsunobu reaction is a powerful and frequently employed method for achieving this inversion. researchgate.net Starting from a cis-3-dibenzylaminocyclobutanol, a Mitsunobu reaction with a carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD), leads to the formation of an ester with inverted stereochemistry. wikipedia.org Subsequent hydrolysis of the ester and deprotection of the amino group yields the desired trans-3-aminocyclobutanol. google.com

An alternative inversion method involves treating a cis-intermediate with potassium acetate (B1210297) in dimethylformamide (DMF) at elevated temperatures. doi.org This process facilitates the conversion to the trans isomer, which can then be further processed to afford N-Boc-protected trans-3-aminocyclobutanol. doi.org

Preparation of Enantiomerically Pure 1,3-Amino Alcohols

The preparation of enantiomerically pure 1,3-amino alcohols, including 3-aminocyclobutanol (B581946), is of significant interest for the synthesis of chiral drugs and other advanced materials. researchgate.netnih.gov One strategy involves the use of chiral starting materials derived from the chiral pool, such as β-amino acids. researchgate.netnih.gov These chiral precursors can be elaborated into enantiomerically pure 1,3-diamines and 1,3-amino alcohols. researchgate.net

Another powerful technique is the resolution of a racemic mixture. For instance, a racemic N-tert-butoxycarbonyl derivative of a target cyclobutane compound can be resolved through chiral derivatization with an oxazolidinone auxiliary. researchgate.net Asymmetric hydrogenation is another key method. The hydrogenation of specific β-aminoketone sulfonates in the presence of a transition metal catalyst and a diphosphine ligand can afford enantiomerically pure β-aminoalcohols with high enantiomeric excess. google.com

Furthermore, stereoselective synthesis starting from achiral precursors using chiral catalysts or auxiliaries can provide access to enantiomerically pure 1,3-amino alcohols. ethz.ch The choice of method depends on the specific target molecule and the availability of starting materials.

Advanced Synthetic Transformations Involving this compound Precursors

The synthesis of this compound and its analogs often involves sophisticated chemical transformations that allow for the construction of the cyclobutane ring and the introduction of desired functional groups with high stereocontrol.

Functional Group Elaboration of Cyclobutanone Intermediates

Cyclobutanone intermediates are pivotal in the synthesis of 1,3-disubstituted cyclobutanes, including this compound. doi.org These intermediates, often synthesized via [2+2] cycloaddition reactions, possess a carbonyl group that serves as a versatile handle for further functional group elaboration. doi.orgmsu.edupressbooks.pub

For example, 3-alkoxycyclobutanones can be readily prepared and subsequently converted into a variety of cis or trans-1,3-disubstituted aminocyclobutanols. doi.org The carbonyl group can be transformed into an amino group through reductive amination, or it can be reduced to a hydroxyl group. acs.orgdoi.org The strategic manipulation of these functional groups allows for the synthesis of a diverse library of cyclobutane derivatives. doi.org

Catalytic Hydrogenation in Cyclobutane Synthesis

Catalytic hydrogenation is a fundamental reaction in the synthesis of cyclobutane derivatives, including this compound. doi.orgutrgv.edu It is frequently used for the reduction of double bonds, the removal of protecting groups, and the stereoselective reduction of ketones. doi.orggoogle.comnumberanalytics.com

A key application is the hydrogenolysis of α-chloro-cyclobutanones, which are products of [2+2] ketene cycloadditions. doi.org This step efficiently removes the chlorine atom, providing a versatile cyclobutanone intermediate. doi.org Another critical use is in the deprotection of benzyl groups from protected amines. For instance, the catalytic hydrogenolysis of a dibenzylamino group using a palladium catalyst (Pd/C or Pd(OH)₂) is a common final step to unveil the primary amine of this compound. google.com This reaction is typically carried out under mild conditions and gives high yields. google.com

| Reaction Type | Substrate | Catalyst | Conditions | Product | Reference |

| Dechlorination | α-chloro-cyclobutanone | Pd/C | H₂, solvent | Cyclobutanone | doi.org |

| Debenzylation | trans-3-dibenzylcyclobutanol | 10% Pd/C | H₂ (1.0-1.2MPa), 30-45°C | trans-3-aminocyclobutanol | google.com |

Mitsunobu Reaction in Stereochemical Control

The Mitsunobu reaction is a cornerstone for achieving stereochemical control in the synthesis of this compound, particularly for the preparation of the trans-isomer through inversion of the cis-isomer. researchgate.netwikipedia.org This reaction allows for the conversion of an alcohol to various other functional groups with a predictable inversion of stereochemistry, following an SN2 mechanism. wikipedia.orgchemistrysteps.com

In the context of this compound synthesis, a cis-alcohol is treated with a nucleophile (often a carboxylic acid), triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile, resulting in a net inversion of the stereocenter. chemistrysteps.comyoutube.com

This method has proven to be the most practical way to access the trans-isomers of 3-substituted cyclobutanols with high selectivity. researchgate.net The resulting ester can then be hydrolyzed to afford the desired trans-alcohol.

| Starting Material | Reagents | Product Stereochemistry | Reference |

| cis-3-dibenzyl amino butyl alcohol | Triphenylphosphine, DEAD/DIAD, Benzoic acid | trans-ester (inverted) | |

| Secondary Alcohols | PPh₃, DEAD/DIAD, Carboxylic Acid | Inverted Ester | wikipedia.orgchemistrysteps.com |

Reductive Amination for Cyclobutane Systems

Reductive amination is a significant method for synthesizing amines, including those within cyclobutane structures. This process typically involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849), followed by reduction of the intermediate imine or enamine. youtube.com For the synthesis of this compound, a suitable cyclobutanone derivative is often reacted with an ammonia source, followed by reduction.

The choice of reducing agent is crucial for the success of the reaction. While standard catalytic hydrogenation reagents can be used, more selective reagents related to sodium borohydride (NaBH₄) are common. youtube.com A key advantage of reductive amination is the ability to produce primary, secondary, or tertiary amines depending on the starting amine, with the product always being one degree more substituted than the reactant amine. youtube.com

Novel Synthetic Route Development for Enhanced Efficiency

The demand for this compound, particularly as a medical intermediate, has driven the development of new and improved synthetic methods to address issues such as low yields, safety concerns, and difficulties in obtaining high-purity products. google.com

One novel route for trans-3-aminocyclobutanol involves a three-step process starting from cis-3-dibenzylamino cyclobutanol. google.com This method utilizes a Mitsunobu reaction, followed by hydrolysis and catalytic removal of the benzyl groups. This approach is reported to have a total molar yield of over 70%, a short route, and results in high chemical purity. google.com

Another strategy for accessing 1,3-disubstituted cyclobutanols involves a two-step procedure starting from chloroacetyl chloride and an enol ether. This method utilizes a [2+2] ketene cycloaddition followed by catalytic hydrogenation to produce 3-alkoxycyclobutanones, which can then be converted to the desired cis or trans-1,3-disubstituted aminocyclobutanols. doi.org This route is advantageous as it starts from inexpensive materials and is scalable. doi.org

| Starting Material | Key Reactions | Product | Reported Overall Yield | Reference |

| cis-3-dibenzylamino cyclobutanol | Mitsunobu reaction, Hydrolysis, Catalytic debenzylation | trans-3-Aminocyclobutanol | >70% | google.com |

| Chloroacetyl chloride, t-butyl vinyl ether | [2+2] Ketene cycloaddition, Catalytic hydrogenation | trans-N-Boc-3-aminocyclobutanol | High | doi.org |

Process Optimization for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization. longdom.org This involves a thorough evaluation of reaction conditions, reagent costs, safety, and environmental impact. longdom.orgo2h.com For the synthesis of aminocyclobutanol derivatives, this can include chromatography-free purification methods and the development of robust and practical manufacturing routes. researchgate.net

Key considerations in process optimization include:

Route Scouting: Investigating multiple synthetic strategies to identify the most efficient and cost-effective approach. gd3services.com

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize byproducts. azom.com

Solvent and Reagent Selection: Choosing environmentally benign and cost-effective solvents and reagents. researchgate.net

Purification Techniques: Developing scalable and efficient purification methods, such as crystallization and distillation, to avoid costly and time-consuming chromatography. researchgate.net

A practical large-scale synthesis of trans-3-aminocyclobutanol has been reported with a yield of 88% and a purity of 99.6% (GC). google.com This process involved the catalytic hydrogenation of trans-3-dibenzylcyclobutanol followed by rectification. google.com

Yield Enhancement and Purity Improvement

Maximizing yield and ensuring high purity are primary goals in chemical synthesis. azom.com Strategies to achieve this involve a deep understanding of reaction kinetics and the implementation of appropriate purification methods. azom.com

For the synthesis of this compound, several factors can influence the yield and purity. In routes involving stereoisomers, such as the synthesis of cis and trans isomers, separation and purification can be challenging. google.comacs.org One approach to obtaining high-purity trans-3-aminocyclobutanol involved a novel process that circumvents the formation of difficult-to-separate isomers. google.com This method reported a final product with a GC purity of 99.6%. google.com

Another strategy to enhance purity is through the formation and purification of intermediates as salts. For instance, in one synthetic route, a hydrochloride salt of trans-3-dibenzylamino cyclobutyl carboxylate is generated and purified before subsequent reaction steps. google.com

The table below summarizes findings on yield and purity for different synthetic approaches to this compound derivatives.

| Synthetic Approach | Target Compound | Reported Yield | Reported Purity | Reference |

| Catalytic hydrogenation of trans-3-dibenzylcyclobutanol | trans-3-Aminocyclobutanol | 88% | 99.6% (GC) | google.com |

| Mitsunobu-based synthesis | trans-3-Aminocyclobutanol | >70% (overall) | High | google.com |

Applications of 3 Aminocyclobutanol in Advanced Organic Synthesis

3-Aminocyclobutanol (B581946) as a Chiral Auxiliary and Ligand.beilstein-journals.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.comyork.ac.uk Once the desired stereochemistry is achieved, the auxiliary can be removed. york.ac.uk The spatial arrangement of the functional groups in this compound makes it a candidate for such applications, particularly in asymmetric reactions where enantioselective interactions are crucial.

Asymmetric synthesis is a critical area of organic chemistry focused on the selective synthesis of a specific enantiomer of a chiral molecule. frontiersin.org this compound and its derivatives can serve as chiral ligands in catalytic systems designed to achieve high levels of enantioselectivity. These ligands coordinate to a metal center, creating a chiral environment that influences the approach of reactants, thereby directing the formation of one enantiomer over the other.

Enantioselective alkylation is a fundamental method for constructing stereogenic centers, particularly α-stereogenic carbonyl compounds, which are important building blocks in organic synthesis. buchler-gmbh.com The introduction of an alkyl group to a molecule can be achieved through various means, including as a carbocation, free radical, or carbanion. buchler-gmbh.com In the context of asymmetric synthesis, chiral catalysts are employed to control the stereochemical outcome of these reactions. buchler-gmbh.com

While specific research detailing the use of this compound itself in enantioselective alkylation is not extensively documented in the provided results, the principles of using chiral amino alcohols as ligands are well-established. For instance, chiral ligands are known to be effective in cobalt(II)-catalyzed asymmetric Michael–alkylation reactions. rsc.org Furthermore, the combination of photoredox and nickel catalysis has been utilized for the enantioselective alkylation of α-amino C(sp³)–H bonds. researchgate.net This suggests the potential for this compound derivatives to be employed in similar catalytic systems. The development of such reactions is significant for creating enantioenriched bioactive alkaloids and advancing asymmetric C(sp³)–C(sp³) bond formation. researchgate.net

Table 1: Examples of Enantioselective Alkylation Reactions (General)

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) |

| Chiral Cobalt Complex | 3-chloro-oxindoles and β,γ-unsaturated-α-ketoesters | Spiro-cyclopropane-oxindoles | Up to -98% ee rsc.org |

| Photoredox/Nickel | α-amino C(sp³)–H bonds and redox-active esters | α-chiral aliphatic amines | Not specified researchgate.net |

| Cinchona Alkaloid PTC | Glycine Schiff base and benzyl (B1604629) bromides | Unnatural α-amino acid derivatives | Excellent yields and enantioselectivity buchler-gmbh.com |

This table presents generalized data on enantioselective alkylation reactions to illustrate the concept and does not represent specific results using this compound.

Conjugate addition, or Michael addition, is a key carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.combeilstein-journals.org This reaction is fundamental in the synthesis of a wide array of organic molecules. beilstein-journals.org The use of chiral ligands in conjugate additions allows for the enantioselective formation of the product.

Weakly basic nucleophiles like amines can participate in reversible 1,4-additions to α,β-unsaturated carbonyls. libretexts.org The stereochemical outcome of these reactions can be influenced by a chiral catalyst. While direct examples involving this compound are not detailed, the principle of using chiral amines in such reactions is established. For example, rhodium-catalyzed enantioselective conjugate additions have been shown to be effective with various nucleophiles. beilstein-journals.org Diorganocopper reagents are also well-known for their ability to perform conjugate additions. libretexts.org The development of asymmetric variants of this reaction is a significant area of research. beilstein-journals.org

Table 2: Nucleophiles in Conjugate Addition Reactions

| Nucleophile Type | Example |

| Enolates | Addition to electrophilic alkenes masterorganicchemistry.com |

| Amines | Addition to α,β-unsaturated carbonyls libretexts.org |

| Thiolates | Addition to electrophilic alkenes masterorganicchemistry.com |

| Organocuprates | Addition to α,β-unsaturated carbonyls libretexts.org |

This table provides examples of nucleophiles used in conjugate addition reactions and is not specific to reactions catalyzed by this compound.

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of structurally diverse and complex small molecules, often inspired by natural products. frontiersin.orgnih.gov This approach is valuable for creating libraries of compounds for high-throughput screening in drug discovery. frontiersin.org The rigid, three-dimensional structure of this compound makes it an interesting building block for DOS.

By incorporating this compound into a synthetic sequence, it is possible to generate a variety of polycyclic scaffolds. rsc.org For example, a cascade sequence starting from linear aminoalkenes can lead to the formation of polycyclic alkaloids. rsc.org The functional groups of this compound can be manipulated to create different ring systems and stereochemical arrangements. This approach allows for the systematic exploration of chemical space and the discovery of novel bioactive molecules. nih.gov The synthesis of complex libraries, sometimes containing thousands of distinct molecules, can be achieved through split-and-pool strategies. mdpi.com

Catalytic Applications in Asymmetric Synthesis

Enantioselective Alkylation Reactions

Integration into Complex Molecular Architectures.benchchem.com

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules. Its rigid cyclobutane (B1203170) ring can impart specific conformational constraints on a larger molecule, which can be crucial for biological activity.

This compound and its derivatives serve as precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The term "building block" in this context refers to a molecule that is incorporated into the structure of a larger, more complex molecule. abcr.com The pharmaceutical industry, in particular, utilizes such building blocks to create libraries of compounds for screening new active agents. abcr.com

The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations, such as acylation, alkylation, and cyclization, enabling the synthesis of a diverse range of compounds. a2bchem.com The chiral nature of this compound is also significant in drug development, as different enantiomers of a drug can have vastly different pharmacological effects. cymitquimica.com For instance, the trans isomer of 3-amino-1-methylcyclobutanol hydrochloride is considered more suitable for CNS drug development due to its ability to penetrate the blood-brain barrier. These building blocks are often used in the creation of intermediates that undergo further chemical processing to become active pharmaceutical ingredients (APIs). contractpharma.com

Synthesis of Kinase Inhibitors

The this compound moiety is a critical component in the synthesis of a novel class of kinase inhibitors. Kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them important therapeutic targets. nih.govnews-medical.netmdpi.com The rigid cyclobutane scaffold allows for the creation of specific stereochemical arrangements that are essential for potent inhibitory activity. acs.orgnih.gov

Two distinct synthetic strategies have been developed to produce kinase inhibitors featuring a cis-1,3-disubstituted cyclobutane core. acs.orgresearchgate.net The orientation of the substituents on the cyclobutyl ring is crucial, with the cis configuration being essential for optimal biological activity. acs.org

In the first approach, this compound is reacted with 1,4-dinitroimidazole (1,4-DNI). acs.orgnih.govresearchgate.net This reaction, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction, results in the formation of 1-cycloalkyl-4-nitro-1H-imidazoles. researchgate.net The initial reaction yields a mixture of cis and trans isomers which must be separated to isolate the desired active cis isomer. acs.org

A second, more stereoselective route was developed to avoid the use of the potentially explosive 1,4-DNI and to improve the efficiency of obtaining the cis isomer. acs.orgresearchgate.net This method involves the 1,4-addition of 4-nitroimidazole (B12731) to a cyclobutenone intermediate that is generated in situ. acs.orgresearchgate.net This approach provides a shorter and more direct path to the desired kinase inhibitor scaffold. acs.org The resulting 1,3-disubstituted cyclobutane derivatives have demonstrated significant potential as kinase inhibitors. acs.orgchemdad.com

Table 1: Key Intermediates in Kinase Inhibitor Synthesis

| Compound/Intermediate | Role in Synthesis | Reference |

| cis-3-Aminocyclobutanol | Key building block providing the required stereochemistry. | acs.orgnih.gov |

| 1,4-Dinitroimidazole | Reactant for the initial, less selective synthetic route. | acs.orgresearchgate.net |

| 4-Nitroimidazole | Reactant in the improved, stereoselective synthetic route. | acs.orgnih.gov |

| Cyclobutenone | In situ generated intermediate for the stereoselective route. | acs.orgresearchgate.net |

Construction of MDM2 Inhibitors

The inhibition of the MDM2-p53 protein-protein interaction is a major strategy in cancer therapy. nih.govnih.govnih.gov MDM2 is a negative regulator of the p53 tumor suppressor protein; by blocking this interaction, p53 can be reactivated to induce apoptosis in cancer cells. nih.govnih.govmdpi.com Spiro-oxindoles are a prominent class of potent and selective small-molecule MDM2 inhibitors. nih.govacs.org The incorporation of a cyclobutane ring into these scaffolds has been explored to refine their properties.

In the design of second-generation spiro-oxindole MDM2 inhibitors, a pyrrolidine-2-spirocyclobutyl group was incorporated into the structure. acs.org The synthesis of these complex scaffolds involves a key asymmetric 1,3-dipolar cycloaddition reaction to construct the spiro-oxindole core. acs.org The cyclobutane moiety is introduced using cyclobutanone (B123998) in the synthetic sequence. acs.org

Furthermore, cis-3-aminocyclobutanol has been used directly in the synthesis of highly potent MDM2 inhibitors. nih.gov In the synthesis of the clinical candidate MI-888, the final step involves the coupling of a complex spiro-oxindole carboxylic acid intermediate with cis-3-aminocyclobutanol. nih.gov This reaction forms an amide bond, attaching the trans-3-hydroxycyclobutyl group to the core inhibitor structure. nih.gov This modification was part of a broader effort to optimize the inhibitor's potency and pharmacokinetic profile, leading to a compound capable of achieving complete and durable tumor regression in preclinical models. nih.gov

Table 2: MDM2 Inhibitors Incorporating a Cyclobutane Moiety

| Compound Class / Example | Role of Cyclobutane Moiety | Synthetic Precursor | Reference |

| Spiro-oxindoles | Forms a pyrrolidine-2-spirocyclobutyl scaffold. | Cyclobutanone | acs.org |

| MI-888 | Provides a trans-3-hydroxycyclobutyl carboxamide substituent. | cis-3-Aminocyclobutanol | nih.gov |

Formation of Spliceostatin Analogs in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent payload. google.commdpi.comnih.gov The payload is a small-molecule drug that is released inside the target cancer cell, leading to cell death. mdpi.commdpi.com Spliceostatins, potent inhibitors of the spliceosome, are natural products that have been investigated as payloads for ADCs due to their high cytotoxicity against cancer cells. google.comnih.govnih.gov

The synthesis of spliceostatin analogs allows for the modification of the natural product's structure to improve stability, potency, and provide a handle for conjugation to a linker and antibody. nih.gov While direct incorporation of this compound into spliceostatin analogs for ADCs is not prominently documented, the principle involves creating structurally diverse analogs. For example, a stable cyclopropane (B1198618) derivative of spliceostatin A has been synthesized to enhance chemical stability while retaining biological activity. nih.gov This synthesis was achieved through key steps like cross-metathesis or Suzuki cross-coupling reactions. nih.gov

The general strategy for creating ADCs with payloads like spliceostatin analogs involves several steps. google.commdpi.com First, the analog is synthesized with a functional group suitable for attachment to a chemical linker. google.com This payload-linker compound is then conjugated to a monoclonal antibody that targets a specific antigen on the surface of tumor cells. google.commdpi.com The resulting ADC is designed to circulate in the bloodstream, bind to the target cancer cells, and become internalized, after which the linker is cleaved to release the cytotoxic payload. mdpi.com The use of structurally modified natural products like spliceostatins as payloads is a key strategy in the development of novel ADCs for cancer treatment. google.com

Table 3: Components of Antibody-Drug Conjugates (ADCs)

| Component | Function | Example Payloads | Reference |

| Monoclonal Antibody | Provides target specificity by binding to tumor-associated antigens. | Trastuzumab, Rituximab | google.commdpi.com |

| Cytotoxic Payload | A potent small-molecule drug that induces cell death. | Spliceostatin analogs, Auristatins, Maytansinoids | google.commdpi.comnih.gov |

| Chemical Linker | Covalently connects the payload to the antibody; can be cleavable or non-cleavable. | Valine-citrulline based linkers | mdpi.comnih.gov |

Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and constrained conformations. nih.govrsc.org The rigid four-membered ring of cyclobutane makes its derivatives, including those from this compound, excellent building blocks for inducing specific conformational constraints in peptide backbones. researchgate.netrsc.org

Researchers have synthesized hybrid peptidomimetics by alternating chiral cyclobutane-containing amino acids with other non-natural amino acids, such as a functionalized γ-amino-L-proline. researchgate.netrsc.org The inclusion of the cyclobutane β-amino acid introduces a very rigid element into the peptide backbone. researchgate.net This rigidity can preclude the formation of certain secondary structures, which in turn influences the molecule's biological activity, such as its ability to penetrate cell membranes. researchgate.net

Table 4: Cyclobutane-Containing Peptidomimetics

| Peptidomimetic Type | Incorporated Cyclobutane Unit | Key Feature | Reference |

| Hybrid β,γ-peptidomimetics | Chiral cyclobutane trans-β-amino acid | Induces high rigidity in the peptide backbone. | researchgate.net |

| Hybrid γ,γ-peptidomimetic | (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid | Creates a stable, constrained secondary structure. | rsc.org |

Computational Chemistry and Theoretical Studies of 3 Aminocyclobutanol

Conformational Analysis and Ring Strain

The cyclobutane (B1203170) ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal 109.5° of sp³ hybridized carbon atoms. maricopa.edulibretexts.org This inherent strain influences the conformational preferences of substituted cyclobutanes like 3-aminocyclobutanol (B581946). Unlike the planar representation often seen in 2D drawings, cyclobutane and its derivatives adopt non-planar, puckered conformations to alleviate some of this strain. saskoer.cadalalinstitute.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com It has been widely applied to study the isomers of various molecules, including those with cyclic structures. nih.govchemrxiv.org DFT calculations can predict the relative stabilities of different isomers and conformers of this compound by determining their optimized geometries and energies. rsc.orgorientjchem.org

| Computational Method | Basis Set | Focus of Study | Key Findings |

| DFT (B3LYP) | 6-311++G(d,p) | Ring-chain isomerism of semicarbazones | The reaction's thermodynamic and kinetic characteristics were calculated, showing that protonation is crucial for cyclization. mdpi.com |

| DFT (B3LYP) | 6-311G(3df,3pd) | Molecular geometry and vibrational frequencies | Strong correlation between experimental and theoretical vibrational frequencies was observed. orientjchem.org |

| DFT (M06-2X) | 6-311++G(d,p) | Electronic structures and energetic properties of isomers | Investigated the stability and performance of various tetranitro-bis-1,2,4-triazole isomers. nih.gov |

This table presents examples of DFT applications in studying isomers and is for illustrative purposes. Specific DFT studies solely on this compound were not available in the search results.

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. techniques-ingenieur.frscribd.com These constants are directly related to the molecule's moments of inertia, which in turn depend on its precise three-dimensional structure. nih.gov By analyzing the microwave spectrum, it is possible to distinguish between different conformers and determine their exact geometries, including bond lengths and angles. researchgate.netnsf.gov

For this compound, microwave spectroscopy could definitively characterize the puckered nature of the cyclobutane ring and the precise orientations of the amino and hydroxyl groups in the lowest energy conformer. This experimental data provides a crucial benchmark for validating and refining the results obtained from theoretical calculations like DFT.

Density Functional Theory (DFT) Studies on Isomers

Mechanistic Investigations of Reactions Involving Cyclobutane Intermediates

Computational studies are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving cyclobutane intermediates, theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates and providing a detailed understanding of the factors that control reactivity and selectivity. acs.orgnih.gov

[2+2] cycloaddition reactions are a common method for synthesizing cyclobutane rings. numberanalytics.comorganic-chemistry.org Computational methods, particularly DFT, are frequently used to study the mechanisms of these reactions. researchgate.netrsc.org These studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism, the latter often involving diradical or zwitterionic intermediates. researchgate.netsandiego.edu

For the synthesis of this compound precursors, computational studies can model the cycloaddition of appropriate alkenes. These calculations would reveal the structure of the transition state, the activation energy, and the thermodynamics of the reaction, providing insights into the reaction's feasibility and potential stereochemical outcomes.

| Reaction Type | Computational Method | Key Mechanistic Insights |

| [2+2] Cycloaddition | DFT | Can distinguish between concerted, stepwise diradical, or polar mechanisms. rsc.org |

| Intramolecular Cycloaddition | DFT | Tether length and substituents influence whether the reaction proceeds via a [2+2] or [4+2] pathway. sandiego.edu |

| Rh(I)-catalyzed Cycloisomerization | DFT | The choice of ligand can switch the selectivity between different cycloaddition pathways. researchgate.net |

This table illustrates the application of computational studies to various cycloaddition reactions that can produce cyclobutane rings.

Computational chemistry provides a framework for understanding the origins of reactivity and selectivity in chemical transformations. researchgate.net By analyzing the electronic structure and energetics of reactants, intermediates, and transition states, it is possible to rationalize why a reaction proceeds with a certain regioselectivity or stereoselectivity. rsc.org

In the context of reactions involving this compound or its derivatives, computational studies can explain how the existing functional groups and the ring's stereochemistry influence the outcome of subsequent reactions. For example, calculations can predict the most likely site of electrophilic or nucleophilic attack and rationalize the observed diastereoselectivity in reactions at the amino or hydroxyl group. These insights are crucial for planning synthetic strategies that lead to a specific desired isomer. nih.gov

Computational Studies on Cycloaddition Mechanisms

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling techniques are essential tools in medicinal chemistry for understanding structure-activity relationships (SAR). frontiersin.orgnih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For this compound derivatives, which may be explored as building blocks in drug discovery, molecular modeling can play a significant role. researchgate.netresearchgate.net

By computationally docking derivatives of this compound into the active site of a target protein, researchers can predict their binding modes and affinities. This process helps to rationalize the observed biological activities of a series of compounds and to design new derivatives with improved potency and selectivity. rsc.org The conformationally constrained nature of the cyclobutane ring in this compound makes it an interesting scaffold for positioning functional groups in specific orientations within a protein's binding pocket. Molecular modeling can explore how the cis and trans stereochemistry and the puckered ring conformations influence these interactions.

Conformational Restriction and Biological Activity

Computational and theoretical studies are crucial in understanding how the three-dimensional structure of a molecule influences its biological function. For this compound, its rigid cyclobutane core plays a significant role in dictating its interactions with biological targets. This conformational restriction is a key aspect of its utility as a building block in drug discovery.

The spatial arrangement of the amino and hydroxyl groups, as well as the inherent puckering of the cyclobutane ring, limits the number of accessible conformations. This pre-organization can lead to a more favorable binding entropy when the molecule interacts with a receptor, as less conformational change is required for an optimal fit. The cis and trans isomers of this compound, in particular, present distinct three-dimensional shapes that can result in significantly different biological activities.

Research on derivatives of this compound highlights the importance of its constrained scaffold. For instance, the rigid nature of the cyclobutane ring is a desirable feature in the design of peptidomimetics and enzyme inhibitors. By incorporating this constrained motif, medicinal chemists can design molecules that are more likely to adopt a specific, biologically active conformation.

While direct computational studies detailing the conformational landscape of unsubstituted this compound and correlating it with specific biological activities are not extensively available in the public domain, the principles of conformational analysis and structure-activity relationships (SAR) provide a strong theoretical framework. It is well-established that the stereochemistry of a molecule is a critical determinant of its biological function. Different isomers, such as the cis and trans forms of this compound, will present their functional groups in different spatial orientations, leading to distinct interactions with chiral biological macromolecules like enzymes and receptors.

The development of specific drugs often relies on the selection of a single, highly active stereoisomer. For example, in the synthesis of kinase inhibitors, the cis-1,3-disubstituted cyclobutyl moiety has been utilized, suggesting that this specific arrangement is key to its biological activity. researchgate.net Similarly, derivatives of trans-3-aminocyclobutanol have been explored for their potential as receptor antagonists. nih.gov

The biological activity of molecules containing the aminocyclobutanol core is intrinsically linked to their conformation. The rigidity of the cyclobutane ring, combined with the specific stereochemical arrangement of its substituents, dictates how the molecule presents itself to its biological target, ultimately determining the nature and potency of its effect.

Spectroscopic and Analytical Characterization Methodologies for 3 Aminocyclobutanol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 3-aminocyclobutanol (B581946) from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound and its derivatives. usp.orgchromatographyonline.com Reversed-phase HPLC, often utilizing a C18 column, is a common approach. For instance, the purity of compounds such as trans-3-Aminocyclobutanol HCl can be assessed using a reverse-phase C18 column with a mobile phase consisting of a gradient of 0.1% trifluoroacetic acid (TFA) in water and methanol (B129727).

The technique is not only used for purity checks but also for the quantitative analysis and determination of chiral purity. google.com For some amino alcohols, derivatization is employed to enhance detection by UV detectors. google.com For example, a method for determining the chiral purity of 3-aminobutanol involves derivatization followed by analysis on a C18 column with a mobile phase of 40% acetonitrile (B52724) and 60% aqueous sodium dihydrogen phosphate (B84403) buffer at a pH of 4.5, with UV detection at 254 nm. google.com Size-exclusion chromatography (SEC), a type of HPLC, is also a prevalent method for assessing aggregation in related biomolecules. usp.org

Table 1: Example HPLC Conditions for Related Amino Alcohols

| Parameter | Condition | Reference |

|---|---|---|

| Column | Dima C18 | google.com |

| Mobile Phase | 40% Acetonitrile - 60% 0.1% NaH₂PO₄ (aq) | google.com |

| pH | 4.5 | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Column Temperature | 30°C | google.com |

| Detection | UV at 254 nm | google.com |

| Injection Volume | 20 µL | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov For compounds containing polar functional groups like amines and alcohols, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. sigmaaldrich.comsigmaaldrich.comresearchgate.net This process replaces active hydrogens on these functional groups with nonpolar moieties. sigmaaldrich.com

Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Other reagents, such as acetic anhydride (B1165640), N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), and ethyl chloroformate (ECF), have been successfully used for the analysis of related amino compounds, like aminoindanes. mdpi.comnih.gov Derivatization not only improves chromatographic peak shape and reduces tailing but also produces characteristic fragment ions in the mass spectrum, aiding in structural confirmation. sigmaaldrich.comnih.gov

The GC-MS analysis of derivatized amino acids is typically performed on capillary columns like DB-5MS or SLB™-5ms. sigmaaldrich.com The mass spectrometer then detects the separated compounds, providing information on their molecular weight and fragmentation patterns, which are crucial for identification. epa.govsigmaaldrich.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines and Alcohols

| Reagent | Abbreviation | Derivative Formed | Reference |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyl dimethylsilyl (TBDMS) | sigmaaldrich.com |

| Acetic Anhydride | - | Acetyl | mdpi.com |

| N-methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl | nih.gov |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of amino compounds in complex matrices. rsc.orgnih.gov This method couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. rsc.org For the analysis of polar molecules like amino acids and their derivatives, hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with specific columns like the Intrada Amino Acid column can be employed for effective separation. nih.govnih.gov

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.govnih.gov In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. anaquant.com This process significantly reduces background noise and allows for accurate quantification even at low concentrations. anaquant.comlcms.cz The use of stable-isotope-labeled internal standards is a common practice to ensure accuracy and account for matrix effects. nih.gov

LC-MS/MS has been successfully applied to the analysis of numerous amino acids in biological samples, demonstrating its robustness and reliability. nih.govnih.gov For instance, a method for quantifying 20 proteinogenic L-amino acids in mouse plasma utilized an Intrada Amino Acid column with a gradient elution and MRM detection. nih.gov

Table 3: Example LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Intrada Amino Acid column (50 × 3 mm, 3 μm) | nih.govnih.gov |

| Mobile Phase A | 100 mM ammonium (B1175870) formate (B1220265) in water | nih.govnih.gov |

| Mobile Phase B | Acetonitrile:water:formic acid (95:5:0.3, v:v:v) | nih.govnih.gov |

| Flow Rate | 0.6 mL/min | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra provide information on the chemical environment of protons, their multiplicity (splitting patterns), and their integration (number of protons). For cyclobutane (B1203170) rings, the protons' chemical shifts and coupling constants are characteristic of their stereochemical relationship (cis or trans). Certificates of analysis for cis-3-Aminocyclobutanol hydrochloride and this compound confirm that the ¹H NMR spectrum is consistent with the expected structure. chemscene.comchemscene.com

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the cyclobutane ring, particularly the carbons bearing the amino and hydroxyl groups, are key indicators of the structure. For related cyclobutane derivatives, distinct signals for the cyclobutane carbons can be observed.

Table 4: Representative NMR Data for Related Aminocyclobutanol Structures

| Compound | Nucleus | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| cis-3-Aminocyclobutanol hydrochloride | ¹H | Consistent with structure | chemscene.com |

| This compound | ¹H | Consistent with structure | chemscene.com |

Note: Specific shift values for this compound are often proprietary and found in certificates of analysis.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. lookchem.com In the mass spectrum of an amine, the molecular ion peak is typically an odd number due to the presence of a nitrogen atom (the nitrogen rule). libretexts.org

For alcohols and amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the heteroatom (alpha-cleavage). libretexts.orgmiamioh.edu In the case of this compound, this would involve the loss of fragments from the cyclobutane ring. The fragmentation of alcohols may also show a loss of a water molecule (M-18). libretexts.org The analysis of fragmentation patterns provides a fingerprint that helps to confirm the structure of the molecule. libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound by measuring the mass-to-charge ratio with very high accuracy.

Table 5: Expected Fragmentation Behavior in Mass Spectrometry

| Compound Type | Key Fragmentation Pathway | Characteristic Ion(s) | Reference |

|---|---|---|---|

| Aliphatic Amines | Alpha-cleavage | [M - alkyl radical]⁺ | libretexts.org |

| Alcohols | Alpha-cleavage, Loss of H₂O | [M - alkyl radical]⁺, [M - 18]⁺ | libretexts.org |

| General | Molecular Ion (M⁺) | Peak corresponding to molecular weight | libretexts.org |

UV-Vis Spectroscopy in Derivatization

UV-Visible (UV-Vis) spectroscopy is a widely used detection method in liquid chromatography, but its direct application for saturated compounds like this compound is limited due to the absence of a suitable chromophore—a part of a molecule responsible for absorbing UV or visible light. rsc.orgmyfoodresearch.comtandfonline.com To overcome this, chemical derivatization is employed. This process chemically modifies the analyte by introducing a chromophoric group, rendering it detectable by UV-Vis spectrophotometry. libretexts.orgresearchgate.netresearchgate.net

The primary goal of derivatization for UV-Vis detection is to attach a molecule with a highly conjugated aromatic system to the amino group of this compound. libretexts.org This modification creates a new derivative with high absorptivity, significantly improving detection sensitivity and selectivity. libretexts.orgresearchgate.net The derivatization can be performed before the sample is injected into the chromatography system (pre-column) or after the separation has occurred but before detection (post-column). myfoodresearch.comjasco-global.com Pre-column derivatization is common and has the advantage of not requiring modifications to the chromatography instrument, though it necessitates a stable product and care must be taken that excess reagent does not interfere with the analysis. jasco-global.com

Several reagents are effective for derivatizing primary and secondary amines for UV-Vis detection. The choice of reagent dictates the reaction conditions and the optimal detection wavelength for the resulting derivative.

Table 1: Common Derivatizing Agents for UV-Vis Detection of Amines

| Derivatizing Agent | Abbreviation | Target Functional Group | Typical Detection Wavelength | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate | PITC | Primary and secondary amines | 254 nm | rsc.org |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary and secondary amines, aliphatic hydroxyls | Varies | libretexts.orgresearchgate.net |

| Benzoyl chloride | - | Primary and secondary amines | ~280 nm | rsc.orgresearchgate.net |

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary and secondary amines, some alcohols | ~265 nm | libretexts.org |

For instance, Phenyl isothiocyanate (PITC) reacts with the amino group of this compound in alkaline conditions to form a phenylthiourea (B91264) derivative, which can be readily detected at approximately 254 nm. rsc.org Similarly, 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is another effective agent that reacts with both amines and alcohols, yielding a derivative detectable around 265 nm. libretexts.org

Method Development and Validation in Analytical Chemistry

Developing a robust and reliable analytical method for this compound and its derivatives is a systematic process aimed at creating a procedure suitable for its intended purpose, such as quantification or impurity profiling. sigmaaldrich.com The process involves optimizing various parameters to achieve the desired separation and sensitivity, followed by validation to ensure the method is accurate, precise, and reproducible. mdpi.com

Optimization of Analytical Parameters (e.g., solvent, pH, column type, detection wavelength)

The optimization of analytical parameters is crucial for achieving a successful separation, especially for chiral compounds or when analyzing complex mixtures.

Solvent and pH: The mobile phase composition, including the organic solvent (e.g., acetonitrile, methanol) and the aqueous buffer, is a key factor. sigmaaldrich.com For basic amines, the pH of the mobile phase is critical. mdpi.comwaters.com Maintaining a specific pH is essential for controlling the ionization state of the analyte, which affects its retention on the column and peak shape. myfoodresearch.comwaters.com For example, operating at a high pH (e.g., 9.5-11.0) can keep amines in their neutral, more retentive form on a reversed-phase column, leading to longer retention times and potentially better separation from early-eluting impurities. mdpi.comwaters.comwaters.com The choice of buffer, such as a phosphate or borate (B1201080) buffer, helps maintain a constant pH throughout the analysis. mdpi.com

Column Type: The choice of High-Performance Liquid Chromatography (HPLC) column (the stationary phase) is the most important step in method development. chromatographyonline.com For analyzing the relatively nonpolar derivatives of this compound, reversed-phase columns like C18 are commonly used. waters.com Since this compound is a chiral molecule, separating its enantiomers requires a chiral stationary phase (CSP). mdpi.comphenomenex.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the direct separation of enantiomers. mdpi.comphenomenex.com The selection of the CSP is based on its ability to form transient diastereomeric complexes with the enantiomers, allowing for their differential retention and separation. chromatographyonline.com

Detection Wavelength: The optimal detection wavelength is determined by the UV-Vis absorption maximum of the derivatized analyte. nih.gov This is established by examining the UV spectrum of the derivative. For example, a method for determining paracetamol and other amines used a detection wavelength of 273 nm to provide the highest sensitivity without interference. nih.gov For PITC derivatives, 254 nm is common, while FMOC derivatives are often monitored at 265 nm. rsc.orglibretexts.org

Table 2: Optimization of Key HPLC Parameters

| Parameter | Objective | Typical Considerations for this compound Analysis | Reference |

|---|---|---|---|

| Mobile Phase Solvent | Control retention and selectivity | Acetonitrile or methanol are common organic modifiers. Gradient elution is often used to separate components in complex samples. | sigmaaldrich.com |

| Mobile Phase pH | Control analyte ionization and peak shape | For the basic amine group, pH adjustment (often alkaline for reversed-phase) is critical to achieve good retention and symmetrical peaks. | mdpi.comwaters.comwaters.com |

| Column Type | Achieve separation | A C18 column is suitable for derivatized analytes. A chiral stationary phase (CSP) is necessary for enantiomeric separation. | waters.comchromatographyonline.comphenomenex.com |

| Detection Wavelength | Maximize sensitivity and selectivity | Chosen based on the absorbance maximum of the specific derivative used (e.g., ~254-280 nm). | rsc.orgnih.gov |

| Flow Rate | Optimize resolution and analysis time | Typically 1.0-1.5 mL/min for standard 4.6 mm ID columns; can be adjusted to improve resolution. | sigmaaldrich.comsigmaaldrich.com |

| Temperature | Affect retention and selectivity | Can be adjusted to improve peak shape and resolution, especially in chiral separations. | sigmaaldrich.comchromatographyonline.com |

Derivatization Strategies for Enhanced Detection

As established, derivatization is essential for the sensitive detection of this compound. myfoodresearch.com The strategy involves reacting the analyte's amino functional group with a reagent that imparts desirable detection properties. researchgate.netresearchgate.net Beyond UV-Vis, many reagents create highly fluorescent derivatives, which can be detected with greater sensitivity and specificity by a fluorescence detector (FLD). tandfonline.comlibretexts.org

Common derivatization strategies often rely on pre-column derivatization, where the reaction is completed before injection into the HPLC system. myfoodresearch.comjasco-global.com This approach is versatile and accommodates a wide range of reagents. jasco-global.com

Table 3: Selected Derivatization Reagents for Enhanced Amine Detection

| Reagent | Abbreviation | Detection Mode | Comments | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence, UV | Reacts with primary amines in the presence of a thiol. A very common and rapid reaction. | libretexts.orgjasco-global.com |

| Dansyl chloride | DNS-Cl | Fluorescence, UV | Reacts with primary and secondary amines to form stable derivatives. Reaction is optimized at alkaline pH. | rsc.orgresearchgate.net |

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Fluorescence, UV | Reacts with primary and secondary amines. Useful for both UV and fluorescence detection. | libretexts.orgresearchgate.net |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | Reacts with primary and secondary amines to yield strongly fluorescent derivatives. | tandfonline.commdpi.comthermofisher.com |

The reaction with Dansyl chloride (DNS-Cl), for example, is typically performed in an alkaline medium (pH ~9.5-10) by incubating the sample with the reagent at an elevated temperature (e.g., 40°C) to ensure the reaction goes to completion. rsc.org Similarly, derivatization with NBD-Cl is often conducted in a borate buffer at a high pH (e.g., 9-11) to ensure the amine is in its neutral, reactive form. tandfonline.commdpi.com

Reproducibility and Selectivity Considerations

Reproducibility: For an analytical method to be reliable, it must be reproducible. mdpi.com This means obtaining consistent results over time and between different analysts or laboratories. In the context of derivatization, reproducibility depends on the stability of the derivatizing reagent and the resulting derivative, as well as precise control over reaction conditions like pH, temperature, and reaction time. rsc.orgmdpi.com For the chromatographic separation, reproducibility is ensured by controlling parameters like mobile phase composition, flow rate, and column temperature. sigmaaldrich.com Method validation protocols formally assess reproducibility through intermediate precision studies. mdpi.com

Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. chromatographyonline.com In chromatography, selectivity (α) is a measure of the separation between two adjacent peaks. It is the most influential factor in achieving resolution. chromatographyonline.com Selectivity can be manipulated by changing the stationary phase (e.g., switching from a C18 to a phenyl-hexyl column), altering the mobile phase composition (solvent type, pH), or adjusting the temperature. chromatographyonline.com For chiral compounds like this compound, selectivity between the enantiomers is paramount. This is almost exclusively achieved by using a chiral stationary phase (CSP) or, less commonly, a chiral additive in the mobile phase. chromatographyonline.comphenomenex.comlibretexts.org The specific interactions—such as hydrogen bonding, dipole-dipole, and steric interactions—between the analyte enantiomers and the CSP govern the chiral recognition and separation. chromatographyonline.comlibretexts.org Different CSPs (e.g., amylose vs. cellulose-based) can offer vastly different selectivity for the same compound, making column screening a critical part of method development for chiral separations. mdpi.comchromatographyonline.com

Medicinal Chemistry Research Involving 3 Aminocyclobutanol Scaffolds

Design and Synthesis of Drug-like Molecules Containing Cyclobutane (B1203170) Rings

The incorporation of cyclobutane rings, such as the one found in 3-aminocyclobutanol (B581946), into drug candidates is a strategic approach to enhance pharmacological properties. ru.nlnih.gov The inherent characteristics of the cyclobutane ring, including its puckered three-dimensional structure and chemical inertness, provide medicinal chemists with a valuable tool for optimizing lead compounds. nih.govnih.gov

A key strategy in modern drug discovery is the principle of conformational restriction. nih.govlifechemicals.com Flexible molecules often possess multiple rotatable bonds, leading to a wide range of possible conformations. Upon binding to a biological target, a flexible ligand must adopt a specific, low-energy conformation, a process that is entropically unfavorable and can reduce binding affinity. nih.gov By incorporating a rigid scaffold like a cyclobutane ring, the number of accessible conformations is significantly limited. nih.govresearchgate.net This pre-organization of the molecule into a more defined shape can lead to a stronger binding interaction with the target protein. nih.gov The cyclobutane ring, with its distinct puckered conformation, serves as an effective tool for achieving this conformational lock. nih.govresearchgate.net This strategy has been successfully employed to replace more flexible linkers in drug candidates, thereby improving their potency and other druglike properties. nih.gov

Cyclobutane scaffolds have emerged as privileged structures in medicinal chemistry due to their ability to improve a range of properties in drug candidates. nih.govnih.govlifechemicals.com Beyond conformational restriction, these scaffolds can enhance metabolic stability, direct the orientation of key pharmacophore groups, reduce planarity, and act as bioisosteres for other chemical groups. ru.nlnih.govnih.gov The three-dimensional nature of the cyclobutane ring allows for the creation of complex molecular architectures with potent biological activities. chemistryviews.org The cis- and trans- isomers of 1,3-disubstituted cyclobutanes, for instance, offer precise spatial arrangements of functional groups, which can be critical for selective interaction with a biological target. nih.gov The growing commercial availability and the development of improved synthetic methods have made the incorporation of cyclobutane motifs, including this compound derivatives, more accessible for the design of novel therapeutics. nih.gov

Conformational Restriction as a Strategy in Drug Discovery

Biological Activity and Pharmacological Investigations of Cyclobutane-Containing Compounds

The unique structural features of cyclobutane-containing compounds have translated into a broad spectrum of biological activities. researchgate.netnih.gov These compounds have been investigated for their potential in treating a variety of diseases, including cancer, autoimmune disorders, and infectious diseases. nih.govnih.gov The rigid cyclobutane core often serves to optimally position functional groups for interaction with specific biological targets, leading to enhanced potency and selectivity. nih.gov

The versatility of the cyclobutane scaffold allows for the design of inhibitors that target specific enzymes and biological pathways implicated in disease. By modifying the substituents on the cyclobutane ring, medicinal chemists can fine-tune the pharmacological profile of a compound to achieve desired therapeutic effects.